1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride
Brand Name: Vulcanchem
CAS No.: 21050-13-5
VCID: VC20877919
InChI: InChI=1S/C36H30NP2.ClH/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1
SMILES: C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]
Molecular Formula: C36H30ClNP2
Molecular Weight: 574 g/mol

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride

CAS No.: 21050-13-5

Cat. No.: VC20877919

Molecular Formula: C36H30ClNP2

Molecular Weight: 574 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride - 21050-13-5

Specification

CAS No. 21050-13-5
Molecular Formula C36H30ClNP2
Molecular Weight 574 g/mol
IUPAC Name triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;chloride
Standard InChI InChI=1S/C36H30NP2.ClH/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1
Standard InChI Key LVRCYPYRKNAAMX-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]
Canonical SMILES C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]

Introduction

Chemical Properties and Structure

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, with the chemical formula C36H30ClNP2, has a molecular weight of 574.041 g/mol . The compound appears as a colorless or white crystalline solid under standard conditions . Its structure features a central nitrogen atom bonded to two phosphorus atoms through double bonds, with each phosphorus atom additionally bonded to three phenyl groups, resulting in the cationic portion [Ph3P=N=PPh3]+, paired with a chloride counterion .

The structural uniqueness of this compound lies in the flexibility of its P=N=P linkage. X-ray crystallographic studies have revealed that the P=N=P angle can vary significantly, ranging from approximately 130° to 180° depending on the specific salt and crystal packing forces . For the solvent-free chloride salt, the P=N=P bond angle has been determined to be 133° . Interestingly, both bent and linear forms of the P=N=P connections have been observed within the same unit cell in some crystal structures, highlighting the shallow potential energy well associated with this bending motion . This structural flexibility is similar to that observed in the isoelectronic species bis(triphenylphosphoranylidene)methane (Ph3P=C=PPh3) and the more distantly related molecule carbon suboxide (O=C=C=C=O) .

The two P=N bonds in the cation are equivalent, with a measured bond length of 1.597(2) Å . This equivalence suggests a delocalized electronic structure across the P=N=P linkage, contributing to the compound's stability. The six phenyl groups surrounding the two phosphorus atoms create a sterically hindered environment, which influences the compound's reactivity patterns and contributes to its ability to act as a weakly coordinating cation.

From an electronic perspective, the compound exhibits interesting properties due to the distribution of charge across the P=N=P linkage. The positive charge is effectively delocalized across this structure, contributing to the stability of the cation. This charge distribution also influences the compound's behavior in various chemical reactions, particularly in its role as a Lewis acid or base depending on the reaction environment.

Synthesis and Production

The synthesis of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride typically follows a well-established two-step process starting from triphenylphosphine (Ph3P) . This synthetic route has been optimized over years of research to provide efficient access to this important reagent.

In the first step of the synthesis, triphenylphosphine reacts with chlorine (Cl2) to form triphenylphosphine dichloride (Ph3PCl2) :

Ph3P + Cl2 → Ph3PCl2

This triphenylphosphine dichloride intermediate is structurally related to phosphorus pentachloride (PCl5) and features a phosphorus atom in a higher oxidation state than the starting material . In the second and final step, this intermediate undergoes reaction with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of additional triphenylphosphine, resulting in the replacement of the two single P–Cl bonds by one double P=N bond :

2 Ph3PCl2 + NH2OH·HCl + Ph3P → [(Ph3P)2N]Cl + 4HCl + Ph3PO

Alternative synthetic routes have also been developed over the years, though the two-step process from triphenylphosphine remains the most commonly employed method due to its efficiency and the ready availability of the starting materials. Some variations of this method involve different nitrogen sources or reaction conditions, which may offer advantages in specific situations.

The purification of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride typically involves recrystallization from appropriate solvent systems, allowing for the isolation of the pure compound in a crystalline form suitable for various applications. The quality and purity of the compound are important factors affecting its performance in subsequent reactions, particularly in catalytic applications where trace impurities can significantly influence reactivity.

Applications in Chemistry

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride has found diverse applications in synthetic organic chemistry and coordination chemistry due to its unique structural properties and reactivity. One of its primary uses is as a source of the [(Ph3P)2N]+ cation, which serves as an unreactive and weakly coordinating counterion for the isolation and stabilization of reactive anions . This property has made it an invaluable tool in studying sensitive anionic species that might otherwise be difficult to isolate or characterize.

In the laboratory, the compound serves as the main precursor to various [(Ph3P)2N]+ salts through metathesis reactions . By reacting 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride with appropriate salts containing different anions, chemists can prepare a wide range of compounds with the formula [(Ph3P)2N]+X-, where X- represents various anions such as nitrite, azide, or other small inorganic or organic anions . These derived salts often exhibit enhanced solubility in polar organic solvents compared to their alkali metal counterparts, facilitating their use in homogeneous reaction systems.

As a catalyst in organic synthesis, the compound has demonstrated effectiveness in various transformations. Its ability to function as a Lewis acid, owing to the empty p-orbitals on the phosphorus atoms which can accept electron pairs from Lewis bases, enables it to activate various substrates for subsequent reactions. This Lewis acid character has been exploited in carbon-carbon bond formation reactions, particularly in Wittig-type transformations where the compound can deprotonate stabilized phosphonium ylides to generate reactive carbenoid intermediates.

The compound also serves as a precursor to various phosphonium or phosphorane compounds, expanding its utility in synthetic organic chemistry. These derived compounds can participate in a wide range of transformations, providing access to structurally diverse molecular architectures. Additionally, its role as a reagent for generating reactive anions has been exploited in various nucleophilic substitution reactions and other transformations requiring anionic reactants.

Recent research has expanded the applications of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride to include its use in polymeric forms, which offer advantages in terms of recoverability and reusability in catalytic processes . These polymeric derivatives maintain the essential reactivity features of the monomeric compound while providing practical benefits for large-scale or repeated applications.

Recent Research and Developments

Recent years have witnessed significant advancements in the research and development of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride and its derivatives, with particular emphasis on enhancing its catalytic efficiency and expanding its applications in synthetic chemistry. One of the most notable developments has been the creation of polymeric forms of the compound, which offer improved handling characteristics while maintaining catalytic activity .

Polymeric derivatives such as Poly(PPNCl)-5 and Poly(PPNCl)-10 have been synthesized and characterized, showing monodisperse distribution patterns as evidenced by chromatographic analysis . These polymeric forms preserve the essential structural features responsible for the compound's catalytic activity while incorporating the active sites into a macromolecular framework. The polymerization data for these derivatives reveals important insights into their structural properties and potential applications.

The catalytic applications of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride in CO2 fixation reactions represent another area of recent research interest . Studies have demonstrated that both the monomeric and polymeric forms of the compound can effectively catalyze the coupling of CO2 with glycidyl carbonate at 100°C . Kinetic investigations of these reactions have provided valuable information regarding reaction rates and potential mechanisms. These CO2 coupling reactions are particularly significant in the context of developing more sustainable chemical processes that utilize carbon dioxide as a renewable carbon source.

Another emerging area of research involves the synergistic catalytic systems combining 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride with other catalysts such as boron compounds . These dual-catalyst systems have shown enhanced efficiency in certain transformations, suggesting the potential for developing more sophisticated catalytic approaches that leverage the unique properties of multiple active species. For example, the combination of polymeric 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride with BPh3 has been investigated for various organic transformations, with preliminary results suggesting promising synergistic effects .

Research into the mechanistic aspects of reactions catalyzed by 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride has also advanced our understanding of how this compound functions in various chemical contexts . Spectroscopic studies, including NMR investigations of reaction intermediates, have provided insights into the catalytic pathways involved in transformations such as halogen-exchange reactions and CO2 couplings . These mechanistic insights are crucial for the rational design of improved catalytic systems based on this compound.

The development of analytical methodologies for characterizing reactions involving 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride has also progressed, with techniques such as 1H and 31P NMR spectroscopy being employed to monitor reaction progress and identify key intermediates . These analytical approaches have facilitated more detailed investigations of the compound's behavior in complex reaction environments, contributing to our broader understanding of its chemical properties and reactivity patterns.

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